Chlorazifop

Description

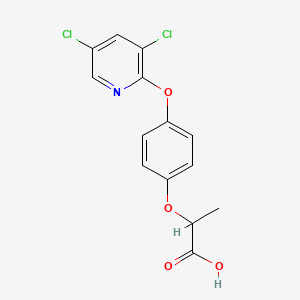

Structure

3D Structure

Properties

CAS No. |

60074-25-1 |

|---|---|

Molecular Formula |

C14H11Cl2NO4 |

Molecular Weight |

328.1 g/mol |

IUPAC Name |

2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoic acid |

InChI |

InChI=1S/C14H11Cl2NO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19) |

InChI Key |

SVGBNTOHFITEDI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Mechanistic Basis of Chlorazifop Herbicidal Action in Plant Systems

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary target of Chlorazifop and other AOPP herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase). ontosight.aiherts.ac.uk This enzyme is pivotal in the biosynthesis of fatty acids, which are fundamental components of plant cell membranes and energy storage molecules. numberanalytics.commdpi.com ACCase catalyzes the first committed and rate-limiting step in the de novo fatty acid synthesis pathway: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. sdiarticle3.commdpi.com

Molecular Interaction of this compound with Plant ACCase Isoforms

Plants possess two main isoforms of ACCase: a plastidic form and a cytosolic form. mdpi.comfrontiersin.org The herbicidal specificity of this compound arises from its selective inhibition of the homomeric, plastidic ACCase isoform found almost exclusively in the Poaceae (grass) family. mdpi.comscielo.br Dicotyledonous plants, which typically have a heteromeric plastidic ACCase, are generally tolerant. scielo.br

The ACCase enzyme is composed of three functional domains: biotin (B1667282) carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). mdpi.com Research indicates that AOPP herbicides like this compound act on the carboxyltransferase (CT) domain. scielo.br Enzyme kinetic studies have shown that the inhibition is non-competitive with respect to ATP and bicarbonate, but competitive with the acetyl-CoA substrate. scielo.br This suggests that the herbicide binds to the catalytic site within the CT domain, blocking the transfer of the carboxyl group to acetyl-CoA. scielo.br

The precise interaction between the herbicide and the enzyme is determined by the amino acid sequence in the binding pocket of the CT domain. scielo.br Point mutations in the ACCase gene can lead to amino acid substitutions that confer resistance by reducing the binding affinity of the herbicide. frontiersin.orgscielo.br

Table 1: Reported ACCase Gene Mutations Conferring Resistance to AOPP Herbicides

| Original Amino Acid | Position | Substituted Amino Acid |

| Isoleucine | 1781 | Leucine |

| Tryptophan | 1999 | Cysteine |

| Tryptophan | 2027 | Cysteine |

| Isoleucine | 2041 | Asparagine |

| Aspartate | 2078 | Glycine |

| Cysteine | 2088 | Arginine |

| Glycine | 2096 | Alanine |

| This table presents examples of amino acid substitutions in the ACCase enzyme that have been identified in various grass weed species, leading to resistance against ACCase-inhibiting herbicides, including those in the aryloxyphenoxypropionate class. frontiersin.orgnih.gov |

Disruption of Lipid Biosynthesis Pathways in Susceptible Plants

By inhibiting ACCase, this compound effectively halts the production of malonyl-CoA, the essential building block for fatty acid synthesis. sdiarticle3.commdpi.com This disruption has catastrophic consequences for the plant, particularly in regions of active growth such as meristems. scielo.br

The lack of new fatty acids prevents the synthesis and repair of cellular membranes, including the plasma membrane and organellar membranes like those of chloroplasts and mitochondria. numberanalytics.comscielo.br This leads to a loss of membrane integrity, causing the leakage of cellular contents and a breakdown of cellular compartmentalization. sdiarticle3.comscielo.br The disruption of lipid metabolism also impairs the plant's ability to produce energy storage molecules. numberanalytics.com The visible symptoms in susceptible plants, such as chlorosis (yellowing) and necrosis (tissue death), are the macroscopic manifestation of this cellular collapse. numberanalytics.com

Table 2: Cascade of Effects from ACCase Inhibition by this compound

| Step | Event | Consequence |

| 1 | This compound inhibits the CT domain of plastidic ACCase. | Production of malonyl-CoA is blocked. sdiarticle3.comscielo.br |

| 2 | De novo fatty acid synthesis ceases. | No new fatty acids are available for lipid production. numberanalytics.com |

| 3 | Glycerolipid and other lipid synthesis is halted. | Inability to build or repair cell membranes. scielo.br |

| 4 | Membrane integrity is compromised. | Leakage of electrolytes and cellular contents. sdiarticle3.comscielo.br |

| 5 | Cellular function ceases in meristematic tissues. | Growth is inhibited, leading to necrosis. scielo.br |

| 6 | Systemic collapse of the plant. | Plant death. sdiarticle3.com |

Induction of Oxidative Stress as a Secondary Phytotoxicity Mechanism

While ACCase inhibition is the primary mode of action, the herbicidal effects of this compound are amplified by a secondary mechanism: the induction of oxidative stress. sdiarticle3.comresearchgate.net This is generally considered a consequence of the metabolic and cellular disruption caused by the primary mechanism. nih.govfrontiersin.org Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these reactive intermediates through its antioxidant defense systems. sdiarticle3.compjoes.com

Generation of Reactive Oxygen Species (ROS)

The severe metabolic stress induced by the inhibition of lipid biosynthesis leads to the overproduction of ROS within various cellular compartments, including chloroplasts and mitochondria. nih.govnih.gov ROS are highly reactive molecules that can cause widespread damage to cellular components. pjoes.com

Key ROS generated in stressed plant cells include:

Superoxide (B77818) (O₂•⁻): One of the initial ROS formed, which can be converted into other more reactive species. nih.gov

Hydrogen Peroxide (H₂O₂): A more stable, non-radical ROS that can diffuse across membranes and act as a signaling molecule at low concentrations, but is damaging at high levels. nih.govnih.gov

Hydroxyl Radical (•OH): An extremely reactive and non-specific oxidant that can damage almost all types of macromolecules. nih.gov It can be formed from superoxide and hydrogen peroxide via the Haber-Weiss and Fenton reactions. nih.gov

Cellular Response and Damage Pathways Implicated in Oxidative Stress

The rapid accumulation of ROS can overwhelm the plant's native antioxidant defenses, which include enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POX), as well as non-enzymatic antioxidants. pjoes.commdpi.comscielo.br In susceptible plants treated with herbicides, this defense system is often insufficient to cope with the ROS burst. mdpi.com

The primary damage pathway initiated by ROS is lipid peroxidation. nih.gov The highly reactive hydroxyl radicals attack polyunsaturated fatty acids within the cell membranes, initiating a destructive chain reaction. nih.gov This process degrades membrane lipids, leading to a loss of membrane fluidity and integrity, further compounding the damage from the primary herbicidal action. researchgate.net A common biomarker for measuring the extent of lipid peroxidation is the accumulation of malondialdehyde (MDA). frontiersin.orgpjoes.com The oxidative damage extends to other vital macromolecules, including proteins and nucleic acids, ultimately accelerating cell death. sdiarticle3.compjoes.com

Table 3: Key Markers and Components of Herbicide-Induced Oxidative Stress

| Category | Component/Marker | Role/Significance |

| Reactive Species | Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Highly reactive molecules that cause cellular damage. nih.gov |

| Damage Marker | Malondialdehyde (MDA) | A major product of lipid peroxidation, indicating membrane damage. frontiersin.orgpjoes.com |

| Enzymatic Antioxidants | Superoxide Dismutase (SOD), Catalase (CAT), Peroxidase (POX) | Plant's defense enzymes to neutralize ROS; their activity may increase in response to stress. pjoes.commdpi.com |

| Cellular Target | Polyunsaturated Fatty Acids | Key components of cell membranes that are attacked during lipid peroxidation. nih.gov |

Pharmacokinetics and Metabolic Fate of Chlorazifop in Plants

Absorption and Translocation Dynamics of Chlorazifop in Plant Tissues

As a systemic herbicide, the efficacy of this compound depends on its ability to be absorbed by the plant and moved to its site of action in the meristematic tissues, where cell division and lipid synthesis are most active.

Foliar Uptake Efficiency and Pathways

AOPP herbicides are primarily applied post-emergence and are absorbed through the foliage. sdiarticle3.com The ester forms of these herbicides, such as this compound, are lipophilic (fat-soluble), which facilitates penetration through the waxy cuticle of the plant leaf. Research on related AOPP compounds demonstrates that foliar absorption can be rapid. For instance, studies using radiolabeled fluazifop-butyl (B166162) showed that 75% of the applied herbicide was absorbed by soybean leaves within 6 hours. capes.gov.br In another study, absorption of fluazifop-butyl in green foxtail reached 67.6% within 12 hours when applied with an oil additive. researchgate.net The efficiency of uptake can be influenced by environmental factors such as temperature and humidity, as well as the use of adjuvants in the spray formulation which enhance cuticular penetration. cambridge.org

The general pathway for foliar uptake involves diffusion across the cuticle, followed by movement through the cell walls (apoplastic pathway) and cell-to-cell via plasmodesmata (symplastic pathway) to reach the plant's vascular system.

Table 1: Foliar Absorption Rates of Various Aryloxyphenoxypropionate Herbicides in Different Plant Species Note: Data for this compound is not available; this table presents findings from analogous AOPP compounds to illustrate typical uptake dynamics.

| Herbicide | Plant Species | Absorption Rate | Time After Treatment | Source(s) |

| Fluazifop-butyl | Soybean (Glycine max) | 75% | 6 hours | capes.gov.brcambridge.org |

| Fluazifop-butyl | Quackgrass (Agropyron repens) | 36% | 6 hours | cambridge.org |

| Cyhalofop-butyl (B1669532) | Barnyardgrass (Echinochloa spp.) | 73% | 24 hours | sdiarticle3.com |

| Fluazifop-butyl | Green Foxtail (Setaria viridis) | 67.6% (with oil additive) | 12 hours | researchgate.net |

Systemic Distribution within Plant Vascular Systems and Accumulation Patterns

Once absorbed, systemic herbicides like those in the AOPP class are transported throughout the plant via the vascular tissues. These herbicides are known to be "phloem-mobile," meaning they are primarily translocated in the phloem along with sugars produced during photosynthesis. scielo.br This transport is directed from the source (mature leaves where the herbicide is absorbed) to sinks (areas of active growth).

Consequently, the active form of the herbicide accumulates in meristematic tissues, such as the growing points of shoots, roots, rhizomes, and developing leaves. scielo.br This accumulation at the site of action is crucial for inhibiting ACCase and halting fatty acid production, which ultimately leads to the death of the meristem and the entire plant. scielo.br

Research on fluazifop (B150276) demonstrated that while the majority of the radiolabeled herbicide (around 90%) remained in the treated leaf, translocation to other plant parts was detected within 6 hours of application. cambridge.org Studies on cyhalofop-butyl also confirm it is phloem mobile and accumulates in the meristematic regions of the plant. cabidigitallibrary.org This pattern ensures the herbicide effectively targets the areas of new growth, which is characteristic of ACCase inhibitors.

Table 2: Translocation Patterns of Radiolabeled Aryloxyphenoxypropionate Herbicides Note: This table illustrates the general distribution pattern for AOPP herbicides, as specific quantitative data for this compound is unavailable.

| Herbicide | Plant Species | % of Absorbed Herbicide Remaining in Treated Leaf | % of Absorbed Herbicide Translocated to Other Tissues | Time After Treatment | Source(s) |

| ¹⁴C-Fluazifop | Goosegrass, Large Crabgrass, Giant Foxtail | ~90% | ~10% | Not Specified | cambridge.org |

| ¹⁴C-Haloxyfop | Johnsongrass (Sorghum halepense) | 73% (with pretreatment) | 27% (with pretreatment) | Not Specified | cambridge.org |

| ¹⁴C-2,4-D (for comparison) | Tolerant Cotton Lines | 95-98% | 2-5% | 24 hours | frontiersin.org |

| ¹⁴C-2,4-D (for comparison) | Susceptible Cotton Line | 23% | 77% | 24 hours | frontiersin.org |

Biotransformation of this compound in Target and Non-Target Plant Species

Like most AOPP herbicides, this compound is applied as a less active ester, which is then converted into its herbicidally active form within the plant through metabolic processes.

Ester Hydrolysis to the Active Acid Form

Aryloxyphenoxypropionate herbicides are typically formulated as esters (e.g., butyl or ethyl esters) to improve their lipophilicity and facilitate foliar absorption. sdiarticle3.com Once inside the plant tissue, these esters undergo rapid hydrolysis, a chemical reaction mediated by plant enzymes called esterases, which cleaves the ester bond. researchgate.net

This biotransformation converts the pro-herbicide ester into its corresponding free carboxylic acid. sdiarticle3.com This acid form is the biologically active molecule that actually inhibits the ACCase enzyme. nih.gov Studies on numerous AOPP compounds, including quizalofop-ethyl (B1680411), cyhalofop-butyl, and fenoxaprop-p-ethyl (B1329639), confirm that this hydrolysis is a critical bioactivation step. nih.govnih.govnih.gov For example, in susceptible grass species, cyhalofop-butyl is quickly metabolized to cyhalofop-acid, which is the primary phytotoxic metabolite. nih.govmedchemexpress.com Similarly, experiments with quizalofop-ethyl in sorghum showed that 88-91% of the inactive ester was converted to the active acid form within three days of treatment. nih.gov

Identification and Characterization of Herbicide Metabolites

Following the initial hydrolysis to the active acid, the herbicide can undergo further metabolism, which generally leads to detoxification. The rate and pathways of this detoxification can be a key factor in the selectivity of the herbicide between susceptible weeds and tolerant crops.

Common secondary metabolic pathways for AOPP herbicides include hydroxylation (the addition of a hydroxyl group, -OH) and subsequent conjugation. researchgate.net Conjugation involves linking the herbicide metabolite to endogenous plant molecules like glucose or glutathione (B108866). These conjugated metabolites are generally water-soluble, less toxic, and can be sequestered into the vacuole or bound to cell wall components, effectively removing them from biological activity.

For example, studies with fenoxaprop-p-ethyl in wheat have shown that after hydrolysis to fenoxaprop (B166891) acid, further detoxification occurs. nih.govnih.gov In the case of cyhalofop-butyl, metabolism in tolerant rice involves rapid conversion to an inactive diacid, whereas sensitive barnyardgrass primarily accumulates the active cyhalofop (B1662147) acid. cabidigitallibrary.org Known soil metabolites of cyhalofop-butyl also include cyhalofop diacid and cyhalofop amide, suggesting these transformations are part of the broader degradation pathway. herts.ac.uk

Table 3: Common Metabolites of Aryloxyphenoxypropionate (AOPP) Herbicides in Plants Note: Specific metabolites for this compound are not documented in available literature. This table shows examples from related AOPP compounds.

| Parent Herbicide (Ester) | Active Metabolite (Acid) | Further Detoxified Metabolites | Source(s) |

| Cyhalofop-butyl | Cyhalofop acid | Cyhalofop diacid, nonpolar conjugates | cabidigitallibrary.orgmedchemexpress.comherts.ac.uk |

| Fenoxaprop-p-ethyl | Fenoxaprop acid | Hydroxylated and conjugated forms | nih.govresearchgate.net |

| Quizalofop-ethyl | Quizalofop acid | Not specified | nih.gov |

Mechanisms of Herbicide Resistance to Chlorazifop in Weed Populations

Target-Site Resistance to ACCase Inhibitors

Target-site resistance is a primary mechanism of resistance to chlorazifop and other ACCase-inhibiting herbicides. pesticidestewardship.orgdpird.wa.gov.au This form of resistance arises from genetic modifications at the herbicide's site of action, which in this case is the ACCase enzyme. pesticidestewardship.orgdpird.wa.gov.au These alterations prevent the herbicide from effectively binding to and inhibiting the enzyme, thereby allowing the weed to survive. syngenta.ca

Genetic Mutations Leading to Altered ACCase Sensitivity

The molecular basis of target-site resistance to ACCase inhibitors lies in specific point mutations within the gene encoding the plastidic ACCase enzyme. nih.govnih.gov These mutations result in single amino acid substitutions in the protein, which alter the herbicide binding site. unl.edu Research has identified several key mutations that confer resistance to various ACCase herbicides, including those in the same chemical family as this compound. nih.govcambridge.org

Numerous studies have documented specific mutations in the ACCase gene responsible for resistance. For instance, mutations at positions such as Isoleucine-1781-Leucine (Ile1781Leu), Tryptophan-2027-Cysteine (Trp2027Cys), Isoleucine-2041-Asparagine (Ile2041Asn), and Aspartate-2078-Glycine (Asp2078Gly) have been identified in resistant weed populations like Lolium species. nih.govfrontiersin.org The Asp2078Gly mutation, in particular, is known to confer broad cross-resistance to many APP and cyclohexanedione (CHD) herbicides. nih.gov A newer mutation, Cysteine-2088-Arginine (Cys2088Arg), has also been found to endow a significant level of resistance to clethodim (B606718) and other ACCase inhibitors. nih.gov

The frequency and type of mutation can vary between different weed species and even among populations of the same species, leading to diverse cross-resistance patterns. cambridge.orgscielo.br For example, the Ile1781Leu mutation is often associated with resistance to APP and some CHD herbicides, while mutations like Trp2027Cys and Ile2041Asn may confer resistance primarily to APP herbicides. nih.govnih.gov

Table 1: Common ACCase Gene Mutations Conferring Resistance to ACCase Inhibitors

| Mutation | Amino Acid Change | Weed Species Example | Cross-Resistance Profile |

|---|---|---|---|

| Ile1781Leu | Isoleucine to Leucine | Lolium rigidum | Resistance to APP and some CHD herbicides. nih.gov |

| Trp2027Cys | Tryptophan to Cysteine | Phalaris minor | Resistance to APP herbicides like fenoxaprop (B166891), clodinafop, and haloxyfop. nih.gov |

| Ile2041Asn | Isoleucine to Asparagine | Phalaris paradoxa | Resistance to APP herbicides. nih.gov |

| Asp2078Gly | Aspartate to Glycine | Lolium spp. | Broad resistance to many APP and CHD herbicides. nih.govfrontiersin.org |

| Cys2088Arg | Cysteine to Arginine | Lolium spp. | High-level resistance to clethodim and other ACCase inhibitors. nih.gov |

Structural and Functional Implications of Amino Acid Substitutions on Enzyme-Herbicide Binding

The substitution of a single amino acid at the herbicide binding site on the ACCase enzyme can have profound effects on the enzyme's structure and its affinity for the herbicide. nih.gov These changes are the direct cause of target-site resistance. The principle is akin to a "key and lock" system, where the herbicide (the key) no longer fits into the altered enzyme's active site (the lock). syngenta.ca

Computational modeling and biochemical analyses have provided insights into how these mutations affect herbicide binding. For example, some mutations may directly obstruct the binding pocket, preventing the herbicide molecule from docking. Other substitutions might induce allosteric changes, altering the three-dimensional conformation of the enzyme and indirectly hampering the herbicide's access to its binding site. nih.gov A study on the Trp2027Cys mutation suggested that while it didn't completely block APP binding, it caused subtle conformational changes that likely reduced the herbicide's ability to access the binding pocket effectively. nih.gov

The location of the amino acid substitution is critical in determining the level and spectrum of resistance. Mutations occurring close to the active site, such as the Asp-2078 position, often result in broad-spectrum resistance to multiple chemical classes of ACCase inhibitors. frontiersin.org The impact of these mutations is a lower affinity of the mutant enzyme for the herbicide, meaning a much higher concentration of the herbicide is required to achieve the same level of enzyme inhibition as in susceptible plants. nih.govnih.gov This reduced binding affinity is the fundamental reason for the observed resistance at the whole-plant level.

Cross-Resistance and Multiple Resistance Evolution in Weed Biotypes

The emergence of weed biotypes resistant to this compound is a significant challenge in agriculture. This resistance is often not an isolated phenomenon but is linked to broader patterns of cross-resistance and multiple resistance. Cross-resistance occurs when a weed develops a resistance mechanism that makes it immune to several herbicides within the same chemical class or with the same mode of action. wikipedia.orghracglobal.com Multiple resistance is a more complex scenario where a weed biotype possesses two or more distinct resistance mechanisms, allowing it to survive herbicides from different mode-of-action groups. wikipedia.orghracglobal.comcropj.com

For instance, a weed population that has developed resistance to this compound, an aryloxyphenoxypropionate ('fop') herbicide, may also show resistance to other 'fop' herbicides and potentially to cyclohexanedione ('dim') herbicides, even without prior exposure to the latter. dpird.wa.gov.au This is a classic example of target-site cross-resistance. dpird.wa.gov.au Furthermore, some biotypes of ryegrass (Lolium rigidum) have demonstrated resistance to herbicides from at least nine different groups, showcasing the extensive nature of multiple resistance. nih.gov

Molecular Basis of Cross-Resistance to Chemically Related Herbicides

The molecular underpinnings of cross-resistance to this compound and related herbicides are primarily categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). hracglobal.comagronomyjournals.com

Target-Site Resistance (TSR)

This compound belongs to the aryloxyphenoxypropionate ('fop') family, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses. scielo.brresearchgate.net This enzyme is crucial for fatty acid synthesis. TSR occurs when a genetic mutation alters the ACCase enzyme, specifically at the herbicide's binding site. wikipedia.org This change prevents or reduces the herbicide's ability to bind to and inhibit the enzyme, rendering the plant resistant.

Different mutations in the ACCase gene can lead to varied patterns of cross-resistance. hracglobal.com A single amino acid substitution can confer high-level resistance to 'fop' herbicides like this compound while having a lesser effect on 'dim' herbicides, or vice versa. hracglobal.com Research has identified several point mutations in the ACCase gene responsible for resistance. scielo.br

Table 1: Reported Mutations in the ACCase Gene and Associated Cross-Resistance Patterns This table is interactive. Click on the headers to sort the data.

| Amino Acid Substitution | Position | Resistant to 'FOPs' (e.g., this compound) | Resistant to 'DIMs' (e.g., Sethoxydim) | Resistant to 'DENs' (e.g., Pinoxaden) |

|---|---|---|---|---|

| Isoleucine to Leucine | 1781 | High | Low/Moderate | High |

| Tryptophan to Cysteine | 2027 | High | Low | Low |

| Isoleucine to Asparagine | 2041 | High | High | High |

| Aspartate to Glycine | 2078 | High | High | High |

| Cysteine to Arginine | 2088 | High | Moderate | High |

Data sourced from studies on ACCase-inhibiting herbicide resistance. The level of resistance can vary between weed species.

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent a lethal amount of the herbicide from reaching its target site. wikipedia.org The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant can break down the herbicide into non-toxic substances more rapidly than susceptible plants. dpird.wa.gov.aunih.gov This process often involves enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyl transferases (GTs). nih.govscielo.br

Metabolic resistance is particularly problematic because it can confer broad cross-resistance to herbicides with entirely different modes of action. dpird.wa.gov.auhracglobal.com For example, a weed biotype that develops P450-based metabolic resistance to an ACCase inhibitor like this compound might simultaneously become resistant to an ALS inhibitor like chlorsulfuron. nih.govhracglobal.com This occurs because the same enzyme system is capable of detoxifying a wide range of chemical structures. hracglobal.com Predicting this type of cross-resistance is difficult, complicating weed management strategies. researchgate.net

Agronomic and Evolutionary Factors Driving Resistance Selection

The evolution of herbicide resistance is a classic example of natural selection, driven by a combination of farming practices and the inherent biological and genetic traits of weed populations.

Agronomic Factors

Agronomic practices create the selection pressure that favors the survival and reproduction of resistant individuals. wikipedia.org

Intensity of Herbicide Use : The repeated and frequent application of herbicides with the same mode of action is the most significant factor driving resistance. dpird.wa.gov.auhracglobal.comafren.com.au Relying solely on this compound or other ACCase inhibitors for grass weed control creates intense selection pressure for resistant biotypes. wikipedia.org

Cropping Systems : Monoculture, where the same crop is grown year after year, often leads to the use of the same herbicides, accelerating resistance. wikipedia.orghracglobal.com Conversely, diverse crop rotations allow for the use of different weed control methods and herbicides with various modes of action, which can delay resistance. wikipedia.org

Tillage Practices : Continuous minimum or no-tillage systems can increase reliance on herbicides for weed control, thereby increasing selection pressure. wikipedia.org

Lack of Integrated Weed Management (IWM) : Over-reliance on chemical control at the expense of other methods is a key driver. wikipedia.orghracglobal.com IWM incorporates multiple strategies, including mechanical (cultivation), cultural (crop rotation, competitive cover crops), and biological controls alongside judicious herbicide use to manage weeds and reduce the selection pressure for resistance. wikipedia.orghracglobal.com

Table 2: Agronomic Factors and Their Influence on Herbicide Resistance Risk

| Factor | Low Risk Practice | High Risk Practice |

|---|---|---|

| Cropping System | Diverse crop rotation | Crop monoculture |

| Cultivation System | Annual ploughing | Continuous minimum tillage |

| Weed Control | Integrated Weed Management (IWM) | Sole reliance on herbicides |

| Herbicide Use | Rotation of multiple modes of action | Repeated use of a single mode of action |

| Weed Infestation | Low | High |

Source: Adapted from multiple agricultural extension and research sources. wikipedia.org

Evolutionary Factors

Evolutionary dynamics within weed populations determine the potential and speed of resistance development.

Initial Frequency of Resistance Alleles : Within any large weed population, a very small number of individuals may naturally possess genes that confer resistance to a particular herbicide, even before it has been used. hracglobal.comdpird.wa.gov.au The application of the herbicide does not create the resistance gene but selects for the rare individuals that already have it. hracglobal.com

Gene Flow : Resistance can spread through the movement of pollen and seeds from resistant plants. researchgate.netnih.gov For cross-pollinating species like Lolium rigidum, pollen can transfer resistance genes between individuals and populations, leading to the rapid accumulation of multiple resistance mechanisms. nih.gov

Fitness of Resistant Biotypes : The "fitness" of a resistant plant refers to its ability to survive and reproduce compared to susceptible individuals. While some resistance mutations can result in a fitness cost (e.g., reduced growth or seed production in the absence of the herbicide), many resistance traits, particularly those related to target-site mutations, appear to have no significant fitness penalty. dpird.wa.gov.au This allows the resistance to persist in the population even if the specific herbicide is no longer used. dpird.wa.gov.au

Genetic Basis of Resistance : Resistance can evolve from pre-existing genetic variation within the weed population or from new, spontaneous mutations. nih.gov For ACCase herbicides, evidence suggests that resistance often evolves from selection on standing genetic variation. nih.gov

Synthetic Chemistry and Derivatization of Chlorazifop

Synthetic Pathways for the Production of Chlorazifop

The synthesis of aryloxyphenoxypropionates like this compound generally involves the coupling of three key building blocks: a substituted aryl or heteroaryl group, a hydroquinone-type linker, and a propionate (B1217596) derivative. researchgate.net The specific synthesis of this compound would involve the etherification of 3,5-dichloro-2-pyridinol with an (R)-2-(4-hydroxyphenoxy)propionic acid derivative.

A common synthetic route for analogous compounds, such as clodinafop, starts with hydroquinone (B1673460), which is first etherified. dissertationtopic.net Adapting this to this compound, the synthesis could proceed via the reaction of a suitable 4-hydroxyphenoxypropionate ester with 2,3,5-trichloropyridine. The core reaction is a nucleophilic aromatic substitution where the phenoxide displaces a chlorine atom on the pyridine (B92270) ring. The propionate side chain is typically introduced by reacting the substituted phenol (B47542) with an ester of 2-bromopropionic acid. wikipedia.org

This compound possesses a chiral center at the C2 position of the propionic acid group. herts.ac.ukresearchgate.net The herbicidal activity of aryloxyphenoxypropionate herbicides is almost exclusively associated with the (R)-enantiomer, which binds effectively to the target ACCase enzyme. researchgate.netpnas.org The (S)-enantiomer is typically inactive. Therefore, strategies to produce the pure (R)-isomer are of significant commercial interest.

Two primary approaches are employed for obtaining the desired enantiomer:

Classical Resolution: This method involves the separation of a racemic mixture. For (RS)-chlorazifop, the racemic acid can be treated with a chiral amine, such as 1-(-)α-methylbenzylamine, to form diastereomeric salts. bcpc.org These salts exhibit different solubilities, allowing them to be separated by fractional crystallization. After multiple crystallizations from a suitable solvent like toluene, the purified diastereomeric salt of the (R)-acid is isolated and then acidified to yield the optically pure (R)-chlorazifop. bcpc.org

Asymmetric Synthesis: A more direct approach is to use chiral starting materials. The synthesis of other "fop" herbicides, such as fluazifop (B150276), often utilizes compounds from the chiral pool, like (S)-alanine or (S)-lactic acid, to construct the chiral propionate moiety. wikipedia.org This ensures that the desired (R)-configuration is established early in the synthetic sequence, avoiding the need for resolution and the disposal of the unwanted (S)-enantiomer.

This compound is often formulated as its propargyl ester, known as this compound-propargyl. herts.ac.ukresearchgate.net Esterification of the carboxylic acid group can enhance the herbicide's properties, such as its uptake and translocation within the plant. In the plant, the ester is rapidly cleaved to release the active carboxylic acid. researchgate.net

The synthesis of this compound-propargyl is achieved through the esterification of this compound acid. This can be accomplished by reacting the (R)-chlorazifop acid with propargyl alcohol in the presence of an acid catalyst or by reacting it with propargyl chloride under basic conditions. dissertationtopic.net A "one-pot" synthesis method, developed for the similar compound clodinafop-propargyl (B133425), involves reacting (R)-2-(4-hydroxyphenoxy)propionic acid with the corresponding substituted heteroaromatic ring (e.g., 5-chloro-2,3-difluoropyridine) and propargyl chloride in a single process without isolating the intermediate acid, achieving high yields. dissertationtopic.net A similar strategy could be applied for the efficient production of this compound-propargyl.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of a herbicide relates to its biological activity. For aryloxyphenoxypropionates, SAR studies focus on optimizing the three main structural components—the aryloxy head, the phenoxy ring, and the propionate tail—to maximize herbicidal potency and selectivity. caws.org.nzresearchgate.netarkat-usa.org

The herbicidal action stems from the binding of the molecule to the carboxyltransferase (CT) domain of the ACCase enzyme. pnas.org The (R)-stereoisomer is critical for this interaction, as the methyl group of the (S)-isomer would clash with a carboxylate oxygen of the inhibitor within the enzyme's active site. pnas.org

The following table summarizes key SAR findings for the aryloxyphenoxypropionate class, which are applicable to this compound analogs.

Rational Design of Novel Aryloxyphenoxypropionate Structures for Enhanced Herbicidal Activity

The rational design of new APP herbicides aims to create molecules with improved efficacy, a broader weed control spectrum, and the ability to overcome herbicide resistance. arkat-usa.org This is achieved by systematically modifying the herbicide's chemical structure based on an understanding of its interaction with the target enzyme.

One successful strategy is bioisosteric replacement . In this approach, a part of the molecule is replaced with another group that has similar physical or chemical properties. For instance, the benzene (B151609) or pyridine rings found in older "fop" herbicides have been replaced with pyrimidine (B1678525) rings to create new, potent ACCase inhibitors. researchgate.netarkat-usa.org This can lead to compounds with altered selectivity and efficacy profiles.

Computational modeling and molecular docking are powerful tools in rational design. By simulating how different analogs bind to the crystal structure of the ACCase enzyme, researchers can predict which modifications are likely to improve binding affinity. pnas.orgmdpi.com Studies have identified key amino acid residues in the enzyme's active site, such as Ala-1627 and Leu-1705, that interact with the herbicide. pnas.org Designing new molecules that optimize these interactions can lead to more potent herbicides. This approach is also vital for designing herbicides that can effectively inhibit ACCase variants that have conferred resistance to existing treatments. arkat-usa.org

Optimization of Molecular Features for Selectivity and Efficacy

The selectivity of APP herbicides like this compound between sensitive grass weeds and tolerant broadleaf crops is a key feature. This selectivity arises because the ACCase enzyme in grasses (a homomeric form) is sensitive to these herbicides, while the primary form in the plastids of most dicots (a heteromeric form) is not. scielo.brresearchgate.netarkat-usa.org

Aromatic Ring Substitution: The substitution pattern on both the phenoxy and the terminal aryl rings is critical. Modifying these substituents can fine-tune the electronic and steric properties of the molecule, affecting its fit in the ACCase active site and its metabolic stability in different plant species. nih.govmdpi.com For example, research on the related aryl-KTE class of ACCase inhibitors demonstrated that specific substitutions on the phenyl ring could confer selectivity in soybean crops. nih.gov

Metabolic Stability: The rate at which a herbicide is metabolized by the crop versus the weed is a primary basis for selectivity. Molecular features can be optimized to enhance detoxification in the crop plant while maintaining stability and efficacy in the target weed.

Use of Safeners: Crop selectivity can also be enhanced externally by using herbicide safeners. Safeners are compounds applied with the herbicide that increase the crop's tolerance without protecting the weed. bcpc.org For example, cloquintocet-mexyl (B1217157) is a safener used with clodinafop-propargyl. It works by stimulating the crop's natural defense mechanisms, such as enhancing the activity of glutathione (B108866) S-transferase enzymes, which rapidly metabolize and detoxify the herbicide in the crop plant. bcpc.orgepo.org

The following table details how specific molecular features are optimized for selectivity and efficacy.

Compound Names Mentioned

Advanced Analytical Methodologies for Chlorazifop Research

Chromatographic Techniques for Quantification and Identification

Chromatography is the cornerstone for separating Chlorazifop from interfering compounds present in a sample matrix. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas chromatography is a viable technique for the analysis of aryloxyphenoxypropionate herbicides, though it often requires a derivatization step to convert the acidic form of this compound into a more volatile and thermally stable ester, such as a methyl ester. This conversion is crucial to prevent peak tailing and improve chromatographic performance. Following separation on a capillary column, selective detectors are employed for sensitive detection.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds. Given that this compound contains two chlorine atoms, GC-ECD provides excellent sensitivity for its detection. nemi.gov However, its selectivity can be limited in complex matrices containing other halogenated substances.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) offers superior selectivity and confirmatory analysis. By operating in selected ion monitoring (SIM) mode, the instrument can be set to detect specific fragment ions of the derivatized this compound, significantly reducing matrix interference and providing unambiguous identification. nih.govmdpi.com This technique is robust for analyzing pesticide residues in diverse samples like vegetables and soil. mdpi.comresearchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized this compound Analog

Parameter Typical Condition Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent) Injector Temperature 260°C Carrier Gas Helium at a constant flow of 1.2 mL/min Oven Program Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) Detector Mass Spectrometer (MS) Ionization Mode Electron Ionization (EI) at 70 eV Acquisition Mode Selected Ion Monitoring (SIM)

Note: Parameters are illustrative and based on methods for structurally similar chlorinated herbicides; optimization for this compound methyl ester would be required.

Liquid chromatography is often preferred for acidic herbicides like this compound because it can analyze the compound in its native form without derivatization. The coupling of LC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its exceptional sensitivity and specificity. skyfox.cojfda-online.com

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. nih.govembrapa.br For analysis, this compound is typically separated on a reversed-phase column (e.g., C18). The mobile phase usually consists of an aqueous component with an acid modifier (like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.com

The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two levels of mass filtering. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process virtually eliminates matrix background, allowing for quantification at very low levels (sub-ppb). mdpi.comnih.gov

Table 2: Typical UPLC-MS/MS Parameters for this compound Analysis

Parameter Typical Condition LC System UPLC Column BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) researchgate.net Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Flow Rate 0.3 mL/min fao.org Ionization Source Electrospray Ionization (ESI), Negative or Positive Mode MRM Transition (Hypothetical) Quantifier: m/z 328 -> 198; Qualifier: m/z 328 -> 172

Note: The MRM transitions are hypothetical, based on the molecular weight and likely fragmentation pattern of this compound. Actual transitions must be determined experimentally.

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is critical to isolate this compound from the matrix, remove interferences, and concentrate the analyte before instrumental analysis. mdpi.com

The initial step in analyzing solid and semi-solid samples like soil, sediment, and plant tissues is solvent extraction.

Liquid-Liquid Extraction (LLE): For water samples, LLE with a water-immiscible solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is a classic approach. The pH of the water sample is typically adjusted to an acidic value (e.g., pH < 2) to ensure this compound is in its protonated, less polar form, thereby facilitating its transfer into the organic phase.

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use solvents at elevated temperatures and pressures to extract analytes from solid matrices like soil. This improves extraction efficiency and reduces solvent consumption and time compared to traditional methods like Soxhlet extraction. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This popular method is widely used for pesticide analysis in food and agricultural products. mdpi.com For acidic herbicides, a modified QuEChERS procedure using acidified acetonitrile for extraction is often employed. mdpi.com The initial extraction is followed by a salting-out step (using salts like magnesium sulfate (B86663) and sodium chloride) to induce phase separation.

Solid Phase Extraction (SPE) is a powerful cleanup technique used to purify extracts and concentrate the analyte, making it essential for trace-level analysis. researchgate.netup.ac.za The process involves passing the liquid sample or extract through a cartridge containing a solid sorbent.

Sorbent Selection: For aryloxyphenoxypropionate herbicides, reversed-phase sorbents like C18 are commonly used to retain the analyte from an aqueous solution. nih.gov The retained this compound can then be eluted with a small volume of an organic solvent. For more complex matrices, such as those with high pigment content (e.g., leafy greens), sorbents like graphitized carbon black (GCB) or primary secondary amine (PSA) are used in a dispersive SPE (d-SPE) step to remove interferences like chlorophyll (B73375) and fatty acids. nih.gov

Application: In a typical workflow, a crude extract from a plant sample would be evaporated, reconstituted in an appropriate aqueous buffer, and loaded onto an SPE cartridge. After washing away interferences, the purified this compound is eluted, concentrated, and prepared for GC or LC analysis. nih.gov This cleanup is crucial for minimizing matrix effects in LC-MS/MS analysis and protecting the instrument from contamination. nih.govnih.gov

Table 3: Summary of SPE Protocols for this compound Cleanup

Matrix Sorbent Type Purpose Reference Principle Water C18 or Styrene-divinylbenzene Analyte concentration and isolation from aqueous matrix. Plant Extract (General) C18 / Si General cleanup and fractionation. Plant Extract (High Chlorophyll) PSA / GCB (in d-SPE) Removal of organic acids, sugars, and pigments. Soil Extract Florisil or C18 Removal of polar interferences. fao.org

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation of Metabolites

Identifying the transformation products of this compound is essential for a complete understanding of its environmental fate. This compound itself is a major soil metabolite of its propargyl ester form, this compound-propargyl. herts.ac.uk Further degradation can occur, leading to other metabolites.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) MS coupled with UPLC provide highly accurate mass measurements (typically < 5 ppm error). nih.gov This allows for the determination of the elemental composition of unknown metabolite peaks detected in a sample. By comparing the accurate mass of a metabolite to that of the parent compound, potential biotransformations (e.g., hydrolysis, hydroxylation) can be proposed. nih.gov The fragmentation pattern (MS/MS spectrum) provides further structural clues. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and elemental formula, NMR is the definitive technique for elucidating the complete chemical structure of an unknown compound, including the precise location of functional groups and stereochemistry. For metabolite identification, a significant amount of the purified metabolite is required, which can be challenging. However, if a metabolite can be isolated from a large-scale incubation or synthesized, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can confirm its structure unambiguously. nih.gov

Infrared Ion Spectroscopy (IRIS): This emerging technique couples LC-MS with infrared spectroscopy. It allows for the acquisition of an IR spectrum for a mass-selected ion directly within the mass spectrometer. ru.nl By comparing this experimental IR spectrum with quantum-chemically predicted spectra for various candidate isomers, the correct structure can often be identified, which is particularly useful for distinguishing between positional isomers that may have identical mass spectra. ru.nl

Based on related aryloxyphenoxypropionate herbicides, a likely metabolic pathway for this compound would involve the cleavage of the ether linkage, potentially forming 3,5-dichloro-2-pyridinol and 2-(4-hydroxyphenoxy)propionic acid. researchgate.netfao.org

Method Validation Parameters in this compound Analysis: Sensitivity, Accuracy, Precision, and Matrix Effects

The validation of analytical methods is a critical process in chemical research, ensuring that the data generated are reliable, reproducible, and fit for purpose. For a compound like this compound, an obsolete phenoxy herbicide, robust analytical methods are essential for any potential environmental monitoring or toxicological research. The validation process assesses several key performance characteristics as mandated by international guidelines. While specific, contemporary validation data for this compound is limited in publicly available literature due to its discontinued (B1498344) use, the principles of method validation and the performance of methods for structurally similar herbicides provide a clear framework for expected analytical standards. herts.ac.uk Modern analytical procedures, such as those employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS), are the standard for pesticide residue analysis and their validation parameters offer relevant benchmarks. eurl-pesticides.euajol.infoctaa.com.tn

Sensitivity

Sensitivity in quantitative analysis refers to a method's ability to distinguish between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. biopharminternational.comnih.gov It is often determined by analyzing samples with known low concentrations of the analyte and establishing the minimum level at which the analyte's signal is distinguishable from the background noise, typically at a signal-to-noise ratio (S/N) of 3:1. longdom.org

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable levels of precision and accuracy. biopharminternational.comnih.gov This is a critical parameter for ensuring that residue levels can be reliably reported. The LOQ is commonly established at an S/N ratio of 10:1 or as the lowest validated spike level that meets method performance criteria for accuracy and precision. longdom.org

For pesticide residue analysis in complex matrices like food and environmental samples, achieving low LOQs is crucial. A study on various acidic herbicides using UPLC-MS/MS after a QuEChERS-based extraction reported LODs ranging from 0.0001 to 0.008 mg/kg and LOQs that were correspondingly low, demonstrating the high sensitivity of modern instrumentation. mdpi.com Another method for acidic pesticides in various agricultural products established LOQs at 0.01 mg/kg. While specific data for this compound is not detailed, a validated method for its analysis would be expected to achieve similar sensitivity levels, particularly when using LC-MS/MS, which is well-suited for acidic herbicides.

Table 1: Examples of Sensitivity Parameters (LOD and LOQ) for Similar Acidic Herbicides in Various Matrices

| Analyte/Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| Multi-residue (Acidic Herbicides) | Cabbage, Chives, Pear, Wheat, Soybean Oil | 0.0001–0.008 mg/kg | Not specified, but based on low LODs | mdpi.com |

| Clopyralid (B1669233) | Formulation | 0.1 ng (absolute) | 0.3 ng (absolute) | longdom.org |

| Multi-residue (19 pesticides) | Wheat, Oat, Rye, Rice, Barley | Not specified | 0.01–0.02 mg/kg | eurl-pesticides.eu |

| Multi-residue (Herbicides) | Rice | Not specified | 1–20 µg/kg (0.001-0.02 mg/kg) | nih.gov |

Accuracy

Accuracy describes the closeness of a measured value to a true or accepted value. researchgate.net In pesticide analysis, it is typically evaluated through recovery studies. cipac.org In these experiments, a blank matrix (e.g., organic wheat, clean soil) is fortified (spiked) with a known concentration of the analyte standard. The sample then undergoes the entire analytical procedure, and the measured concentration is compared to the theoretical (spiked) concentration. The result is expressed as a percentage recovery.

According to regulatory guidelines, such as those from the European Union (SANTE), mean recoveries for pesticide residue analysis should typically fall within the 70-120% range. mdpi.com For a method analyzing this compound to be considered accurate, it would need to demonstrate consistent recoveries within this range across different matrices and concentration levels. For example, a validated QuEChERS-UPLC-MS/MS method for six acidic herbicides in matrices like cabbage, pear, and wheat flour reported recovery rates between 69.8% and 120%. mdpi.com Similarly, a study on clopyralid found recoveries ranging from 98.3% to 100.1%. longdom.org

Table 2: Examples of Accuracy (as % Recovery) for Similar Herbicides in Different Matrices

| Analyte/Method | Matrix | Spiking Level | Average Recovery (%) | Reference |

|---|---|---|---|---|

| Multi-residue (Acidic Herbicides) | Cabbage | 0.01, 0.02, 0.05 mg/kg | 85.4 - 110.5 | mdpi.com |

| Wheat Flour | 0.01, 0.02, 0.05 mg/kg | 80.2 - 115.2 | mdpi.com | |

| Soybean Oil | 0.02, 0.05, 0.1 mg/kg | 69.8 - 119.8 | mdpi.com | |

| Multi-residue (19 pesticides) | Cereals | 0.01, 0.02, 0.1 mg/kg | 70 - 110 (for most) | eurl-pesticides.eu |

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. nih.gov It is not about correctness (accuracy) but about the spread or variability of the results. Precision is usually expressed as the relative standard deviation (RSD). It is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by a single analyst, on the same equipment, over a short period.

Reproducibility (Inter-day precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment.

For pesticide residue analysis, regulatory guidelines generally require the RSD for repeatability (RSDr) to be ≤ 20%. mdpi.com A validated method for this compound would be expected to meet this criterion. A study validating a method for multiple acidic herbicides found RSDs ranging from 0.6% to 19.5% across various matrices and spike levels, indicating good precision. mdpi.com Another validation reported RSD values for clopyralid of 1.87%, well within acceptable limits. longdom.org

Table 3: Examples of Precision (as % RSD) for Similar Herbicides

| Analyte/Method | Matrix | Spiking Level | RSD (%) | Reference |

|---|---|---|---|---|

| Multi-residue (Acidic Herbicides) | Cabbage | 0.01, 0.02, 0.05 mg/kg | 2.1 - 15.4 | mdpi.com |

| Wheat Flour | 0.01, 0.02, 0.05 mg/kg | 1.5 - 19.5 | mdpi.com | |

| Soybean Oil | 0.02, 0.05, 0.1 mg/kg | 3.5 - 18.6 | mdpi.com | |

| Multi-residue (Herbicides) | Rice | 1 - 100 µg/kg | < 15 | nih.gov |

Matrix Effects

The sample matrix consists of all components in a sample other than the analyte of interest. In techniques like electrospray ionization (ESI) used in LC-MS/MS, co-extracted matrix components can interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. restek.com This phenomenon, known as the matrix effect, can significantly compromise the accuracy and reproducibility of the results if not properly managed. mdpi.comnih.gov

The matrix effect (ME) is calculated by comparing the response of an analyte in a standard solution prepared in a pure solvent to its response in a post-extraction spiked matrix sample at the same concentration. mdpi.com

An ME value of 0% indicates no effect.

A negative value indicates signal suppression.

A positive value indicates signal enhancement.

Effects are often classified as soft (within ±20%), medium (±20% to ±50%), or strong (> ±50%). mdpi.com To compensate for matrix effects, several strategies are employed:

Effective Sample Cleanup: The QuEChERS method incorporates a dispersive solid-phase extraction (d-SPE) step where sorbents like primary secondary amine (PSA), C18, or graphitized carbon black (GCB) are used to remove specific interfering compounds (e.g., fatty acids, pigments, sterols). mdpi.commdpi.com

Matrix-Matched Calibration: This is the most common approach to compensate for unavoidable matrix effects. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification. mdpi.comnih.gov

Use of Internal Standards: An isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) is an ideal internal standard, as it co-elutes and experiences nearly identical matrix effects as the native analyte, allowing for reliable correction.

A study on acidic pesticides in various crops noted that without proper cleanup, matrix effects could be significant, but the use of matrix-matched calibration curves allowed for accurate quantification. mdpi.com For a compound like this compound, especially in complex matrices such as soil, oily seeds, or processed foods, a thorough evaluation of matrix effects and the implementation of corrective measures like matrix-matched calibration would be an indispensable part of method validation.

Environmental Dynamics and Degradation Pathways of Chlorazifop

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, involving non-biological processes, plays a role in the initial transformation of Chlorazifop in the environment, primarily through photolysis and hydrolysis. acs.orgpnas.org

Photolytic Transformation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a recognized dissipation route for AOPP herbicides. acs.orgmdpi.comherts.ac.uk For instance, studies on fenoxaprop-p-ethyl (B1329639), a related AOPP, show that it undergoes photodegradation under solar irradiation, a process that can be significantly accelerated by photosensitizers such as acetone. pnas.org The ultraviolet (UV) portion of sunlight can facilitate the breakdown of these herbicides. herts.ac.uk The photolytic process can involve several chemical reactions, including rearrangement, de-esterification, dechlorination, and photohydrolysis, leading to the cleavage of ether linkages and the formation of various transformation products. pnas.org It is important to note that some of these photoproducts, such as 6-chloro-2,3-dihydro-1,3-benzoxazol-2-ol (CBOP) and hydroquinone (B1673460) from fenoxaprop-p-ethyl, can be more toxic and resistant to further degradation than the original herbicide. pnas.org While these mechanisms are established for the AOPP class, specific data on the aqueous photolysis half-life (DT₅₀) for this compound remains largely unpublished. researchgate.netmdpi.com The use of catalysts like nanometer titanium dioxide (nano-TiO₂) has also been shown to effectively enhance the photodegradation of AOPP herbicides like fluazifop-p-butyl. herts.ac.uk

Hydrolytic Degradation Pathways

Hydrolysis, a chemical reaction with water, is a crucial initial step in the degradation of AOPP herbicides, which are often formulated as esters (e.g., this compound-propargyl) to improve plant uptake. acs.orgwikipedia.orgcabidigitallibrary.org These esters are rapidly hydrolyzed in soil, water, and within plants to their corresponding herbicidally active acid forms. ccme.canih.govacs.orgresearchgate.net For example, diclofop-methyl (B104173) undergoes almost complete hydrolysis to diclofop-acid within 8 hours in the water column. nih.gov

Table 1: Hydrolytic Half-life (DT₅₀) of Selected AOPP Herbicides in Water (Note: Data for this compound is not available. This table provides context from related compounds.)

| Compound | pH | Temperature (°C) | Half-life (days) | Reference |

|---|---|---|---|---|

| Fenoxaprop-p-ethyl | 9 | 25 | 9.7 | acs.org |

| Fenoxaprop-p-ethyl | 7 | 25 | 43.4 | acs.org |

| Fenoxaprop-p-ethyl | 4 | 25 | 40.9 | acs.org |

| Diclofop-methyl | Not Specified | Not Specified | 9.2 hours (in nonsterile estuarine water) | nih.gov |

Biotic Transformation by Microbial Communities in Soil and Water

The primary route for the dissipation of AOPP herbicides in the environment is through biotic transformation, driven by diverse microbial communities in soil and water. wikipedia.orgagronomy.orgucanr.edu

Microbial Metabolism of this compound in Soil Ecosystems

In soil, the degradation of AOPP herbicides is predominantly a microbially mediated process. wikipedia.orgnih.gov The general pathway begins with the rapid cleavage of the ester bond of compounds like this compound-propargyl, yielding the active this compound acid. herts.ac.ukresearchgate.net This initial step is followed by the slower cleavage of the ether bond, a key step in the detoxification of the molecule. researchgate.net

For the related herbicide diclofop-methyl, microbial action first transforms it to diclofop (B164953) acid. researchgate.net This acid is then further broken down into metabolites such as 2-(4-hydroxyphenoxy) propionic acid and 2,4-dichlorophenol (B122985). researchgate.net The degradation of these intermediates continues, eventually leading to mineralization into carbon dioxide and water, or incorporation into the soil's organic matter, known as humus. nih.gov The rate of this microbial degradation is influenced by environmental factors including soil moisture, pH, temperature, and organic matter content. nih.gov Studies on clodinafop-propargyl (B133425) in sediment-water systems showed it was rapidly cleaved to its free acid, clodinafop, which was then further transformed biotically. acs.org

Identification of Microbial Species and Enzymes Involved in Biodegradation

A variety of microorganisms have been identified that are capable of degrading AOPP herbicides. These include bacteria from genera such as Rhodococcus, Brevundimonas, Pseudomonas, Alcaligenes, Corynebacterium, and Nocardioides. agronomy.orgresearchgate.netacs.orgnih.govakjournals.comnih.govgoogle.com

The enzymatic processes driving this biodegradation are being increasingly understood:

Carboxylesterases : The initial hydrolysis of the ester linkage in AOPP herbicides is often catalyzed by non-specific carboxylesterases found in a wide range of bacteria. researchgate.net These enzymes efficiently convert the ester prodrug into its active acid form. researchgate.net

Amidase/Esterase : A novel bifunctional amidase, named PamC, discovered in Rhodococcus sp. C-1, has demonstrated the ability to hydrolyze the ester bonds of several AOPP herbicides, including clodinafop-propargyl, cyhalofop-butyl (B1669532), and fenoxaprop-p-ethyl, to their corresponding acids. nih.govakjournals.com

Dioxygenases : Aryloxyalkanoate dioxygenases (AADs) represent another important class of enzymes. mdpi.comresearchgate.net These Fe(II) and α-ketoglutarate-dependent enzymes can cleave the ether bond of both phenoxy and AOPP herbicides. mdpi.comresearchgate.net

Dehalogenases and Monooxygenases : In the degradation of metabolites like 2,4-dichlorophenol (from diclofop), specific enzymes such as the glutathione-dependent dehalogenase DcmA and the two-component monooxygenase DcmB1B2 are involved in subsequent dehalogenation and hydroxylation steps. researchgate.net

Table 2: Microbial Species and Enzymes Involved in AOPP Herbicide Degradation

| Herbicide | Microbial Species | Enzyme(s) | Degradation Step | Reference |

|---|---|---|---|---|

| Propanil & various AOPPs | Rhodococcus sp. C-1 | PamC (Amidase/Esterase) | Ester bond hydrolysis | nih.govakjournals.com |

| Diclofop-methyl | Rhodococcus sp. JT-3 & Brevundimonas sp. JT-9 | Carboxylesterase, DcmA, DcmB1B2 | Ester hydrolysis, Dehalogenation, Hydroxylation | researchgate.net |

| Fenoxaprop-p-ethyl | Alcaligenes sp. H | Not specified | Ester hydrolysis & further degradation | nih.govgoogle.com |

| Fenoxaprop-p-ethyl | Pseudomonas fluorescens | Not specified | Ether bond cleavage | researchgate.net |

| Clodinafop-propargyl | Nocardioides aromaticivorans | Not specified | Cleavage to free acid & further transformation | acs.org |

| Various AOPPs | Sphingobium herbicidivorans | Aryloxyalkanoate Dioxygenase (AAD) | Ether bond cleavage | mdpi.com |

Environmental Persistence and Dissipation Studies

The environmental persistence of a herbicide determines its potential for long-term impact. For AOPP herbicides, persistence is largely dictated by the degradation rate of the acid form, as the initial ester is typically short-lived. wikipedia.orgnih.gov

Studies on diclofop-methyl show that its half-life in soil is very short, often less than one day. wikipedia.org However, its primary metabolite, diclofop acid, is significantly more persistent, with reported half-lives ranging from 8.7 to 43.3 days in aerobic soil conditions. wikipedia.org Similarly, in sediment-water systems, clodinafop-propargyl has a half-life of less than one day, while its acid metabolite, clodinafop, has a half-life greater than 28 days. acs.org This highlights that the environmental fate of these herbicides is a two-stage process, with the persistence of the acid metabolite being the rate-limiting factor for complete dissipation.

For this compound specifically, there is a significant lack of published data on its persistence. researchgate.netherts.ac.uk Databases note that information on its soil degradation half-life (both laboratory and field) is missing, underscoring its status as an obsolete compound with a limited research footprint. researchgate.net The dissipation of its propargyl variant is expected to be rapid, leading to the formation of the more stable this compound acid, but without specific studies, its ultimate persistence in soil and water remains unquantified. herts.ac.ukmdpi.com

Half-life Determinations in Varied Environmental Conditions

This compound is an obsolete herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. iastate.edu Due to its discontinued (B1498344) use, specific and recent research detailing its environmental half-life is scarce in publicly available literature. The propargyl ester form, this compound-propargyl, was also evaluated as a herbicide. slideshare.net Data regarding the environmental fate of both this compound and this compound-propargyl is very limited. researchgate.net

To understand the potential persistence of this compound, it is instructive to examine the environmental behavior of other AOPP herbicides. This class of herbicides typically undergoes rapid degradation in the environment. The ester forms are quickly cleaved through hydrolysis, a chemical process involving reaction with water, to form the corresponding free acid, which is the herbicidally active molecule. scielo.br This acid form is then subject to further degradation.

For instance, studies on related AOPP herbicides like haloxyfop-methyl (B155383) show a typical soil degradation half-life (DT50) of about 9 days. scielo.br Its subsequent acid form, haloxyfop-P, has a slightly longer half-life, ranging from 9 to 21 days. scielo.br This rapid degradation is a common characteristic of this herbicide group. Microbial degradation is a primary pathway for the breakdown of these compounds in soil. ucanr.edu

Given the lack of specific data for this compound, the following table presents representative half-life values for a related AOPP herbicide, fluazifop-p-butyl, to provide context on the expected persistence of this chemical class.

Table 1: Representative Half-life of the Related AOPP Herbicide Fluazifop-p-butyl (Note: This data is for a related compound and not this compound, for which specific data is not readily available.)

| Environmental Compartment | Half-life (DT50) | Conditions |

| Soil | ~1-2 weeks | Field conditions |

| Water | Rapidly hydrolyzes to fluazifop (B150276) acid | - |

This table illustrates the general non-persistent nature of AOPP herbicides in the environment.

Factors Influencing Long-Term Environmental Fate

The long-term environmental fate of this compound, like other aryloxyphenoxypropionate herbicides, is governed by a combination of chemical, biological, and environmental factors that influence its degradation, persistence, and mobility.

Microbial Degradation: The primary mechanism for the breakdown of AOPP herbicides in soil is microbial degradation. ucanr.edu Soil-dwelling microorganisms such as bacteria and fungi utilize the herbicide as a source of carbon and energy, breaking it down into simpler, non-toxic compounds. mdpi.com The rate of this degradation is heavily influenced by factors that affect microbial activity, including:

Soil Moisture and Temperature: Optimal moisture and warmer temperatures generally accelerate microbial metabolism, leading to faster herbicide degradation. ucanr.edunumberanalytics.com

Organic Matter: Soils with higher organic matter content tend to support larger and more diverse microbial populations, which can enhance the rate of herbicide breakdown. ucanr.edunumberanalytics.com

Acclimation: Soils with a history of previous applications of similar herbicides may exhibit faster degradation rates, as the microbial community may have adapted to utilize the compound. ucanr.edu

Chemical Degradation (Hydrolysis): Chemical reactions, particularly hydrolysis, play a crucial role in the initial transformation of AOPP herbicides. cutm.ac.innih.gov For ester formulations such as this compound-propargyl, hydrolysis is the key step that converts it to the active acid, this compound. researchgate.net The rate of hydrolysis is influenced by pH, with the reaction often proceeding more rapidly in alkaline (higher pH) conditions. numberanalytics.comnih.gov

Photodegradation: Exposure to sunlight can cause the breakdown of herbicides through a process called photolysis or photodegradation. cutm.ac.innih.gov While this can be a significant degradation pathway for some herbicides applied to soil or plant surfaces, for phenoxy herbicides, its importance can be variable compared to microbial degradation. researchgate.netnih.gov

Soil Properties and Adsorption: The physical and chemical properties of the soil significantly impact the herbicide's fate. iastate.edunumberanalytics.com

Soil Texture and Organic Matter: Herbicides can bind, or adsorb, to soil particles, particularly clay and organic matter. iastate.edunumberanalytics.com Stronger adsorption reduces the amount of herbicide in the soil solution, making it less available for plant uptake, microbial degradation, or leaching. iastate.edu

Soil pH: Soil pH affects the herbicide's chemical form and its adsorption to soil colloids. iastate.edunumberanalytics.com For instance, many herbicides are more susceptible to degradation when bound to soil particles than when free in the soil solution. iastate.edu

Climatic Conditions: Rainfall and temperature are critical climatic factors. Adequate rainfall can move the herbicide into the soil profile where it can be degraded by microbes, but excessive rainfall can lead to runoff or leaching. scielo.br Higher temperatures generally increase the rates of both microbial and chemical degradation. numberanalytics.com

Q & A

Q. What are the validated analytical methods for quantifying Chlorazifop in environmental samples, and how should researchers optimize these protocols?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for this compound quantification due to its sensitivity and specificity . Researchers should:

- Calibrate instruments using certified reference standards.

- Validate recovery rates in matrices (e.g., soil, water) via spiked samples.

- Include internal standards (e.g., deuterated analogs) to correct matrix effects.

- Follow guidelines from the Beilstein Journal of Organic Chemistry for reproducibility, including detailed descriptions of sample preparation and instrument parameters .

Q. How should researchers design initial efficacy studies for this compound against invasive plant species like Cenchrus?

Methodological Answer:

- Use randomized block designs with replicated plots to control environmental variability.

- Apply this compound at concentrations ranging from 0.5% to 2% (v/v), based on prior field trials .

- Monitor phytotoxicity weekly for 4–8 weeks, using standardized scoring systems (e.g., 0–5 scale for leaf necrosis).

- Include untreated controls and compare with established herbicides (e.g., glyphosate) to benchmark efficacy .

Q. What are the standard protocols for synthesizing this compound, and how can purity be verified?

Methodological Answer:

- Follow synthesis routes documented in peer-reviewed journals, emphasizing reaction conditions (e.g., temperature, catalysts).

- Characterize purity via nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC).

- Report yield, melting point, and spectroscopic data in alignment with Beilstein Journal of Organic Chemistry guidelines .

Advanced Research Questions

Q. How can researchers analyze synergistic effects between this compound and co-applied herbicides (e.g., atrazine) while minimizing experimental bias?

Methodological Answer:

- Use factorial experimental designs to test combinations at multiple concentration levels.

- Calculate synergy scores via the Colby Equation: , where and are individual efficacies.

- Statistically validate interactions using ANOVA with post-hoc Tukey tests .

- Address contradictions in data (e.g., antagonism at high concentrations) by repeating trials under varying environmental conditions .

Q. What methodologies are recommended for assessing resistance development in target species following prolonged this compound exposure?

Methodological Answer:

- Conduct multi-generational selection experiments: Expose successive plant cohorts to sub-lethal this compound doses.

- Sequence candidate genes (e.g., acetyl-CoA carboxylase) to identify mutations linked to resistance.

- Cross-reference findings with genomic databases (e.g., NCBI) to confirm novel vs. known resistance markers.

- Include dose-response curves and resistance ratios (RR₅₀) in reports .

Q. How can environmental persistence models for this compound be validated against field data?

Methodological Answer:

- Parameterize models (e.g., PERSIST, STAN) using laboratory-derived degradation rates (DT₅₀) and sorption coefficients (Kₒc).

- Validate predictions against long-term field monitoring data (≥3 years) from treated sites.

- Use sensitivity analysis to identify critical variables (e.g., soil pH, organic matter content).

- Disclose discrepancies between modeled and observed data in discussion sections, citing possible factors like microbial adaptation .

Q. What strategies reconcile contradictory efficacy data for this compound across independent studies?

Methodological Answer:

- Perform meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., application timing, climatic zones).

- Conduct follow-up experiments under controlled conditions to isolate confounding variables.

- Publish negative results to reduce publication bias, as recommended by data management guidelines .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies while adhering to FAIR data principles?

Methodological Answer:

- Archive raw datasets (e.g., HPLC chromatograms, field notes) in repositories like Zenodo with unique DOIs.

- Document metadata using standardized templates (e.g., ISA-Tab format) to describe experimental conditions.

- Reference the EUR Data Management Plan for guidance on version control and licensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.